2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide
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Description
“2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide” is a complex organic compound. It contains a benzofuran moiety, which is a fundamental structural unit in a variety of biologically active natural products as well as synthetic materials . Benzofuran derivatives possess several biological properties such as anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities .
Scientific Research Applications
Bioactive Constituents in Jolyna Laminarioides
The compound Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, which shares structural similarities with the compound , has been identified in Jolyna laminarioides. This compound demonstrated chymotrypsin inhibitory activity and exhibited antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Antifungal Activity in Natural Products
Compounds structurally related to benzofurans, such as those isolated from Styrax macranthus, have shown potential in antifungal applications. These compounds, including various 2-aryl benzofuran derivatives, have demonstrated activity against fungi like Curvularia lunata, Stachybotrys atra, and Microsporum canis (Yinggang Luo et al., 2007).
Antitumor Potential
Several benzofuran derivatives have exhibited cytotoxic activity in vitro against cancer cell lines, such as breast cancer cell lines MCF-7 and MDA-MB-231. These findings suggest a potential application of benzofuran compounds in cancer research and treatment (Qi-Lin Li et al., 2005).
Aromatase Inhibition
Benzofuran compounds have been synthesized and evaluated for inhibitory activity against aromatase (CYP19), a key enzyme in steroidogenesis. These studies found that certain benzofuran derivatives are potent CYP19 inhibitors, suggesting their potential use in conditions related to estrogen production (M. R. Saberi et al., 2006).
Antiproliferative Activity
Dihydrobenzofuran lignans, related to the benzofuran structure, have shown significant antiproliferative activity against human tumor cell lines, particularly in leukemia and breast cancer. These compounds have been studied for their potential as antimitotic and antitumor agents that inhibit tubulin polymerization (L. Pieters et al., 1999).
Estrogen Receptor Affinity
Compounds like ebenfurans, structurally similar to benzofurans, were studied for their binding affinity for the estrogen receptor. This suggests the potential of benzofuran derivatives in the study of estrogen-related pathways and diseases (M. Halabalaki et al., 2000).
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(19-11-14-7-3-5-9-17(14)25-19)20(23)22-16(12-21)15-8-4-6-10-18(15)24-2/h3-11,13,16H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPVAFKABHMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)NC(C#N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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